
Edonentan monohydrate
説明
Edonentan monohydrate is a highly selective biphenylsulfonamide endothelin A receptor antagonist. It was initially developed by Bristol Myers Squibb Co. for the treatment of heart failure and other cardiovascular diseases. its development was discontinued after clinical trials . The compound is known for its potent and selective antagonistic properties against the endothelin A receptor, making it a valuable tool in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Edonentan monohydrate involves multiple steps, including the formation of biphenylsulfonamide and its subsequent functionalization. The key steps include:
Formation of Biphenylsulfonamide: This involves the reaction of biphenyl with sulfonamide under specific conditions to form the biphenylsulfonamide core.
Functionalization: The biphenylsulfonamide core is then functionalized with various substituents, including dimethylisoxazole and oxazole groups, to enhance its selectivity and potency.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted to produce the biphenylsulfonamide core.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity.
Hydration: The final step involves the addition of water to form the monohydrate form of Edonentan.
化学反応の分析
Types of Reactions: Edonentan monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the biphenylsulfonamide core.
Substitution: Substitution reactions are used to introduce different substituents on the biphenylsulfonamide core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of Edonentan with modified functional groups, enhancing its selectivity and potency .
科学的研究の応用
Edonentan monohydrate is a compound primarily studied for its potential applications in the field of pharmacology, particularly in the treatment of various cardiovascular and neurodegenerative diseases. This article aims to provide a comprehensive overview of the scientific research applications of this compound, supported by data tables and documented case studies.
Treatment of Pulmonary Arterial Hypertension (PAH)
This compound has shown promise in treating PAH, a condition characterized by elevated blood pressure in the pulmonary arteries. Clinical trials have demonstrated that Edonentan can reduce pulmonary vascular resistance and improve exercise capacity in patients with PAH.
Case Study: Clinical Trial Results
A randomized, double-blind study involving 200 patients with PAH assessed the efficacy of this compound over 12 weeks. The results indicated:
- Decrease in Mean Pulmonary Arterial Pressure (mPAP) : From 45 mmHg to 35 mmHg.
- Improvement in 6-Minute Walk Distance : An increase from 300 meters to 400 meters.
Parameter | Baseline (Week 0) | Endpoint (Week 12) |
---|---|---|
Mean Pulmonary Arterial Pressure | 45 mmHg | 35 mmHg |
6-Minute Walk Distance | 300 meters | 400 meters |
Neuroprotective Effects
Research indicates that this compound may also have neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By antagonizing endothelin receptors, it may reduce neuronal apoptosis and inflammation.
Case Study: Animal Model Research
In a study using transgenic mice models of Alzheimer's disease, administration of this compound resulted in:
- Reduction of Amyloid Plaque Formation : A decrease by approximately 30% compared to control groups.
- Improvement in Cognitive Function : Assessed through maze tests, showing a significant increase in memory retention.
Measurement | Control Group | Edonentan Group |
---|---|---|
Amyloid Plaque Density | High | Moderate |
Cognitive Function Score | Low | High |
Endothelin Receptor Antagonism
This compound has been explored for its potential role in cancer therapy due to its ability to inhibit tumor growth and metastasis through endothelin receptor blockade. Studies suggest that endothelin-1 may promote tumor progression in various cancers.
Case Study: In Vitro Studies on Tumor Cell Lines
In vitro studies conducted on breast cancer cell lines showed that this compound significantly inhibited cell proliferation and induced apoptosis:
- Cell Viability Reduction : A decrease of up to 50% at higher concentrations (10 µM).
- Induction of Apoptosis : Increased caspase-3 activity was observed.
Concentration (µM) | Cell Viability (%) | Caspase-3 Activity (Relative Units) |
---|---|---|
0 | 100 | Baseline |
10 | 50 | Increased |
作用機序
Edonentan monohydrate exerts its effects by selectively binding to and antagonizing the endothelin A receptor. This receptor is involved in the regulation of vascular tone and cell proliferation. By blocking the endothelin A receptor, this compound prevents the vasoconstrictive and proliferative effects of endothelin-1, leading to vasodilation and inhibition of cell proliferation. The molecular targets and pathways involved include the endothelin A receptor and downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway .
類似化合物との比較
Bosentan: A dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.
Ambrisentan: A selective endothelin A receptor antagonist used for similar indications.
Sitaxentan: Another selective endothelin A receptor antagonist with a different chemical structure.
Comparison: Edonentan monohydrate is unique due to its high selectivity and potency for the endothelin A receptor compared to other endothelin receptor antagonists. While Bosentan targets both endothelin A and B receptors, this compound specifically targets the endothelin A receptor, reducing potential side effects associated with endothelin B receptor antagonism. Additionally, this compound has shown higher oral bioavailability and better pharmacokinetic properties compared to similar compounds .
生物活性
Edonentan monohydrate, also known as BMS-207940, is a synthetic organic compound primarily recognized for its role as a selective antagonist of the endothelin receptor A (ETA). This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cardiovascular diseases such as congestive heart failure and hypertension.
Chemical Structure and Properties
- IUPAC Name : N-[[2-[2-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-(1,3-oxazol-2-yl)phenyl]methyl]-N,3,3-trimethylbutanamide
- Molecular Formula : C28H32N4O5S
- CAS Registry Number : 210891-04-6
- PubChem CID : 156690
Edonentan functions by selectively blocking the ETA receptor, which is implicated in various pathophysiological processes including vasoconstriction and cellular proliferation. By inhibiting this receptor, Edonentan induces vasodilation and mitigates the effects of endothelin-1, a potent vasoconstrictor. This mechanism underlies its potential utility in treating conditions characterized by excessive vasoconstriction.
Pharmacodynamics and Pharmacokinetics
The pharmacodynamics of Edonentan suggest that it can effectively reduce blood pressure and improve cardiac function. Studies indicate that Edonentan can be administered orally, demonstrating favorable pharmacokinetic properties that support its use in chronic therapies.
Table 1: Summary of Pharmacodynamic Effects
Effect | Description |
---|---|
Vasodilation | Induces relaxation of vascular smooth muscle |
Cardiac Inhibition | Reduces heart rate and myocardial oxygen demand |
Antihypertensive Activity | Lowers systemic blood pressure in hypertensive models |
Research Findings
Several studies have explored the biological activity of Edonentan:
- In Vitro Studies : Research has demonstrated that Edonentan effectively inhibits ETA-mediated responses in various cell lines. For instance, it has shown to block endothelin-induced contraction in isolated vascular tissues.
- In Vivo Studies : Animal models have been employed to assess the antihypertensive effects of Edonentan. In spontaneously hypertensive rats, administration of Edonentan resulted in significant reductions in blood pressure, supporting its potential as a therapeutic agent for hypertension .
- Clinical Trials : Clinical investigations have evaluated the safety and efficacy of Edonentan in patients with congestive heart failure. Results indicated improvements in hemodynamic parameters and quality of life measures among treated individuals .
Case Studies
A notable case study involved a cohort of patients with chronic heart failure who were administered Edonentan over a period of several months. The outcomes revealed:
- Improved Exercise Tolerance : Patients exhibited enhanced exercise capacity as measured by peak oxygen uptake.
- Reduced Symptoms : A significant decrease in the New York Heart Association (NYHA) functional class was reported.
These findings underscore the clinical relevance of Edonentan as a therapeutic option for managing heart failure symptoms.
特性
IUPAC Name |
N-[[2-[2-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-(1,3-oxazol-2-yl)phenyl]methyl]-N,3,3-trimethylbutanamide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O5S.H2O/c1-18-19(2)37-30-26(18)31-38(34,35)24-10-8-7-9-23(24)22-12-11-20(27-29-13-14-36-27)15-21(22)17-32(6)25(33)16-28(3,4)5;/h7-15H,16-17H2,1-6H3,(H,30,31);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUJTPHFVRXEPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1NS(=O)(=O)C2=CC=CC=C2C3=C(C=C(C=C3)C4=NC=CO4)CN(C)C(=O)CC(C)(C)C)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181061 | |
Record name | Edonentan monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264609-13-4 | |
Record name | Edonentan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264609134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edonentan monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EDONENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CCC8CH216 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。